![molecular formula C19H23N5O B2884812 1-(3,4-Dimethylphenyl)-3-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)urea CAS No. 1798678-67-7](/img/structure/B2884812.png)
1-(3,4-Dimethylphenyl)-3-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dimethylphenyl)-3-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)urea, also known as MP-10, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of pyrazolo[1,5-a]pyrimidine derivatives and has shown promising results in various scientific research studies.
Aplicaciones Científicas De Investigación
Multitargeted Receptor Tyrosine Kinase Inhibitors
Research has identified derivatives of pyrazolo[1,5-a]pyrimidine as potent multitargeted receptor tyrosine kinase inhibitors, with significant activity against vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) kinases. These inhibitors, including compounds like 34a, show potent inhibition of kinase insert domain receptor tyrosine kinase (KDR) both enzymatically and cellularly, with favorable pharmacokinetic profiles and demonstrated efficacy in disease models, suggesting potential applications in cancer therapy (Frey et al., 2008).
Antiviral Activity
New N4-β-D-Glycoside pyrazolo[3,4-d]pyrimidine derivatives have shown moderate to high antiviral activities against hepatitis B virus (HBV), highlighting the potential of these compounds in developing antiviral therapies (El‐Sayed et al., 2009).
Anticancer Activity
Derivatives of pyrazolo[3,4-d]pyrimidin-4-one have been synthesized and tested for their anticancer activity. Notably, compounds have shown significant inhibitory effects on human breast adenocarcinoma cell lines, with specific compounds demonstrating potent inhibitory activity, suggesting their potential as anticancer agents (Abdellatif et al., 2014).
Xanthine Oxidoreductase Inhibition
Research on compounds such as Y-700 has revealed potent inhibition of xanthine oxidoreductase (XOR), a key enzyme in purine metabolism. These inhibitors have shown promise in reducing plasma urate levels in animal models, suggesting potential applications in treating hyperuricemia and gout (Fukunari et al., 2004).
Phosphodiesterase 1 Inhibitors
A series of 3-aminopyrazolo[3,4-d]pyrimidinones have been designed as phosphodiesterase 1 (PDE1) inhibitors, with compounds like ITI-214 exhibiting picomolar inhibitory potency. These findings indicate potential applications in treating cognitive deficits associated with schizophrenia, Alzheimer's disease, and other disorders (Li et al., 2016).
Propiedades
IUPAC Name |
1-(3,4-dimethylphenyl)-3-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O/c1-13-6-7-17(9-14(13)2)22-19(25)20-8-4-5-16-11-21-18-10-15(3)23-24(18)12-16/h6-7,9-12H,4-5,8H2,1-3H3,(H2,20,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSCAVYQTWNNFQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCCCC2=CN3C(=CC(=N3)C)N=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethylphenyl)-3-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)urea |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.